L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine
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Overview
Description
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic peptide compound that combines the amino acids alanine and glycine with a benzoyl group containing an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine typically involves the stepwise coupling of amino acids and the benzoyl group. The process begins with the protection of the amino groups of L-alanine and glycine to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The benzoyl group is introduced through a reaction with 4-(aminomethyl)benzoic acid, followed by deprotection of the amino groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, enabling large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.
Scientific Research Applications
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme assays and studies on peptide transport and metabolism.
Industry: It is used in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Glycyl-L-alanine: A dipeptide of glycine and alanine, used in studies of peptide transport and metabolism.
Uniqueness
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is unique due to the presence of the benzoyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions not observed with simpler dipeptides.
Properties
CAS No. |
920281-82-9 |
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Molecular Formula |
C16H22N4O5 |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
InChI Key |
MIVWSFZKZOYVJF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Origin of Product |
United States |
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